molecular formula C6H4BrIO B155140 2-Bromo-3-iodophenol CAS No. 863870-88-6

2-Bromo-3-iodophenol

Cat. No.: B155140
CAS No.: 863870-88-6
M. Wt: 298.9 g/mol
InChI Key: QJLSNAHXGXLMLR-UHFFFAOYSA-N
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Description

2-Bromo-3-iodophenol is an organic compound with the molecular formula C6H4BrIO It is a halogenated phenol, characterized by the presence of both bromine and iodine atoms attached to a benzene ring with a hydroxyl group

Scientific Research Applications

2-Bromo-3-iodophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Safety and Hazards

2-Bromo-3-iodophenol is classified under the GHS07 hazard class . It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation . It is also harmful if inhaled .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-iodophenol plays a significant role in biochemical reactions, particularly in the context of halogenated phenols. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as a substrate or inhibitor for certain enzymes involved in oxidative stress responses. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the bromine and iodine atoms can participate in halogen bonding, further influencing biochemical interactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes. This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound may inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses to environmental stressors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and enzyme activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. For example, high doses of this compound have been associated with toxic effects, such as oxidative stress and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to detoxification and biotransformation. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound to more water-soluble metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may accumulate in specific compartments, such as the cytoplasm or organelles, depending on its chemical properties and interactions with cellular components. This distribution pattern can influence the compound’s biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-iodophenol can be synthesized through several methods, including:

    Halogenation of Phenol: This involves the bromination and iodination of phenol. The reaction typically uses bromine and iodine in the presence of a catalyst or under specific conditions to achieve selective halogenation.

    Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile. For example, starting with 2-bromo-3-nitrophenol, the nitro group can be reduced to an amino group, followed by diazotization and subsequent iodination.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group in this compound can be oxidized to form quinones, or reduced to form corresponding hydroxy derivatives.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Comparison with Similar Compounds

    2-Bromo-4-iodophenol: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    2-Iodo-3-chlorophenol: Another halogenated phenol with chlorine instead of bromine, affecting its chemical properties.

    3-Bromo-2-fluorophenol:

Uniqueness: 2-Bromo-3-iodophenol is unique due to the specific positioning of bromine and iodine atoms on the phenol ring, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its dual halogenation provides opportunities for selective functionalization and diverse chemical transformations.

Properties

IUPAC Name

2-bromo-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLSNAHXGXLMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465215
Record name 2-BROMO-3-IODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863870-88-6
Record name 2-Bromo-3-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863870-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-3-IODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-iodophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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